6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC20482967
Molecular Formula: C14H11ClN2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2 |
|---|---|
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 6-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11ClN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
| Standard InChI Key | IDYHXNXDPYQYHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The core structure of 6-chloro-2-(o-tolyl)imidazo[1,2-a]pyridine consists of a planar imidazo[1,2-a]pyridine scaffold. Key structural features include:
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Chlorine substituent at the 6-position of the pyridine ring, which enhances electrophilicity and influences electronic distribution.
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o-Tolyl group at the 2-position of the imidazole ring, contributing steric bulk and modulating lipophilicity.
The molecular formula is C₁₄H₁₁ClN₂, with a molecular weight of 242.71 g/mol. Its IUPAC name is 6-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine.
Table 1: Key Physicochemical Properties
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous imidazo[1,2-a]pyridines exhibit:
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¹H NMR: Distinct aromatic protons between δ 7.0–8.5 ppm, with methyl group signals near δ 2.4 ppm .
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¹³C NMR: Peaks corresponding to the fused ring system (100–150 ppm) and the o-tolyl substituent.
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MS (ESI+): Molecular ion peak [M+H]⁺ at m/z 243.1.
Synthesis and Synthetic Strategies
General Synthetic Pathways
The synthesis of 6-chloro-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through modified protocols used for related imidazo[1,2-a]pyridines. A two-step approach is proposed:
Step 1: Formation of (E)-N'-(5-Chloropyridin-2-yl)-N,N-dimethylformamidine
2-Amino-5-chloropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 100–110°C for 4–6 hours . This intermediate facilitates cyclization in the subsequent step.
Step 2: Cyclization with Bromoacetonitrile
The formamidine intermediate undergoes nucleophilic substitution with bromoacetonitrile in the presence of a base (e.g., NaHCO₃) at 130–140°C for 15–20 hours . The o-tolyl group is introduced via Suzuki-Miyaura coupling or direct substitution, depending on precursor availability.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | Maximizes cyclization |
| Reaction Time | 15–20 hours | Prevents side reactions |
| Solvent | DMF or acetonitrile | Enhances solubility |
| Base | Sodium bicarbonate | Neutralizes HBr |
Challenges and Mitigation Strategies
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Low Yield in Cyclization: Attributed to steric hindrance from the o-tolyl group. Using polar aprotic solvents (e.g., DMF) improves reaction efficiency .
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Purification Difficulties: Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>95%) .
Physicochemical and Electronic Properties
Electronic Effects of Substituents
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Chlorine Atom: Acts as an electron-withdrawing group, reducing electron density on the pyridine ring and enhancing electrophilic reactivity.
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o-Tolyl Group: The methyl substituent induces steric effects, potentially distorting the imidazole ring’s planarity and influencing π-π stacking interactions .
Solubility and Stability
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Aqueous Solubility: Limited due to high lipophilicity (LogP ~3.2).
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Thermal Stability: Decomposes above 250°C, consistent with fused heterocyclic systems.
Biological Activities and Mechanisms
Table 3: Hypothetical Biological Targets
| Target | Proposed Mechanism | Supporting Evidence |
|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | Analogous to |
| Bcl-2 Family Proteins | Induction of mitochondrial apoptosis | Inferred from |
Neuropharmacological Applications
Structural analogs demonstrate acetylcholinesterase (AChE) inhibition, suggesting potential in Alzheimer’s disease therapy . The o-tolyl group may enhance blood-brain barrier permeability.
Applications in Materials Science
Organic Electronics
The conjugated π-system enables applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
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Photovoltaic Cells: Non-fullerene acceptors due to tunable band gaps.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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Cocrystallization Studies: To elucidate binding modes with biological targets.
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Toxicological Profiling: In vitro and in vivo assays to assess safety.
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